molecular formula C10H7ClO2 B2386753 2-Chloro-4-ethynyl-benzoic acid methyl ester CAS No. 1224640-19-0

2-Chloro-4-ethynyl-benzoic acid methyl ester

Cat. No.: B2386753
CAS No.: 1224640-19-0
M. Wt: 194.61
InChI Key: GFTHRHCWMLNTGN-UHFFFAOYSA-N
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Description

2-Chloro-4-ethynyl-benzoic acid methyl ester: is an organic compound with the molecular formula C10H7ClO2 and a molecular weight of 194.62 g/mol . It is also known by its IUPAC name, methyl 2-chloro-4-ethynylbenzoate . This compound is characterized by the presence of a chloro group and an ethynyl group attached to a benzoic acid methyl ester core. It is typically a yellow to brown solid at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethynyl-benzoic acid methyl ester can be achieved through various synthetic routes. One common method involves the Sonogashira coupling reaction , where a halogenated benzoic acid derivative is coupled with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-ethynyl-benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 2-Chloro-4-ethynyl-benzoic acid methyl ester is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound can be used to study the effects of chloro and ethynyl groups on biological activity. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethynyl-benzoic acid methyl ester involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the ethynyl group can undergo nucleophilic addition reactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form covalent bonds with target molecules makes it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-ethynyl-benzoic acid methyl ester is unique due to the presence of both chloro and ethynyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-chloro-4-ethynylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTHRHCWMLNTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-trimethylsilanylethynyl-benzoic acid methyl ester (4.52 g, 12.0 mmol, 1.0 equiv; 70% purity) in THF (50 mL) was as added a 1 M solution of tetrabutylammonium fluoride in THF (14.4 mL, 14.40 mmol, 1.20 equiv; [CAS RN 429-41-4]) and the reaction mixture stirred at rt over night. The crude reaction was extracted from a sat. solution of NH4Cl (50 mL) with ethyl acetate (3×50 mL) and the combined organic phases dried over Na2SO4. Purification of the crude reaction product by silica column chromatography using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a mixture of dichloromethane/methanol (4:1) provided 1.12 g (48%) of the title compound as a slightly orange solid. MS (ISN): 195.1 [M+H]+.
Name
2-chloro-4-trimethylsilanylethynyl-benzoic acid methyl ester
Quantity
4.52 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
14.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
48%

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